

An In-depth Technical Guide to the Properties of Branched Nonylamine Isomers

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Compound of Interest

Compound Name: Isononanamine

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This technical guide provides a comprehensive overview of the core physicochemical properties, experimental protocols, and biological activities of branched nonylamine isomers. The information is curated to facilitate research and development in fields where these compounds show significant potential.

Physicochemical Properties of Nonylamine Isomers

The isomeric form of nonylamine significantly influences its physical and chemical characteristics. Branching in the carbon chain generally lowers the boiling point compared to the linear isomer, 1-nonylamine, due to a reduction in the effective surface area for intermolecular van der Waals interactions. The position of the amino group and the degree of branching also affect properties such as density, refractive index, and solubility.

Table 1: Physicochemical Properties of Primary Nonylamine Isomers

| Isomer | Structure | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm ³) | Refractive Index |
|-------------------|----------------------------------|----------------------------|--------------------|------------------------------|------------------|
| 1-Nonylamine | C ₉ H ₂₁ N | 143.27 | 201[1] | 0.782[2] | 1.433[2] |
| (R)-2-Aminononane | C ₉ H ₂₁ N | 143.27 | 191[3] | 0.79[3] | 1.4271[3] |
| (S)-2-Aminononane | C ₉ H ₂₁ N | 143.27 | 191 | 0.782[4] | 1.427[4] |

Note: Data for other primary branched isomers like 3-aminononane and tert-nonylamine are not readily available in the searched literature.

Table 2: Physicochemical Properties of Secondary Nonylamine Isomers

| Isomer | Structure | Molecular Weight (g/mol) | Boiling Point (°C) |
|---------------------|----------------------------------|----------------------------|--------------------|
| N-Methyl-octylamine | C ₉ H ₂₁ N | 143.27 | - |
| N-Ethyl-heptylamine | C ₉ H ₂₁ N | 143.27 | 186.74 (est.)[5] |
| N-Propyl-hexylamine | C ₉ H ₂₁ N | 143.27 | - |
| N-Butyl-pentylamine | C ₉ H ₂₁ N | 143.27 | - |

Note: Specific experimental data for boiling points of many secondary branched isomers are limited in the available search results. The value for N-Ethyl-heptylamine is an estimate.

Table 3: Physicochemical Properties of Tertiary Nonylamine Isomers

| Isomer | Structure | Molecular Weight (g/mol) | Boiling Point (°C) |
|-------------------------|----------------------------------|--------------------------|--------------------|
| N,N-Dimethylheptylamine | C ₉ H ₂₁ N | 143.27 | - |
| Tripropylamine | C ₉ H ₂₁ N | 143.27 | - |

Note: Specific experimental data for boiling points of these tertiary branched isomers are not readily available in the searched literature.

Experimental Protocols

The synthesis and separation of nonylamine isomers require specific methodologies to achieve desired purity and yield.

Synthesis of Branched Nonylamine Isomers

Several synthetic routes can be employed for the preparation of branched nonylamines. The choice of method depends on the desired isomer and the available starting materials.

General Protocol for Reductive Amination of Ketones to Primary Amines (e.g., 2-Aminononane):

This method involves the reaction of a ketone with ammonia to form an imine, which is then reduced to the corresponding primary amine.

- **Step 1: Imine Formation.** A ketone (e.g., 2-nonanone) is reacted with a source of ammonia, such as ammonia gas or a solution of ammonia in an alcohol, often in the presence of a dehydrating agent or under conditions that remove water to drive the equilibrium towards the imine.
- **Step 2: Reduction.** The formed imine is then reduced in situ. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (H₂ over a metal catalyst like nickel or palladium).
- **Work-up.** The reaction mixture is typically worked up by quenching the excess reducing agent, followed by extraction and purification of the amine product, often by distillation or

chromatography.

Synthesis of Secondary and Tertiary Amines:

Branched secondary and tertiary amines can be synthesized through various methods including N-alkylation of primary or secondary amines, or more advanced multicomponent reactions. A recently developed method for the synthesis of α -branched secondary alkylamines involves a visible-light-mediated carbonyl alkylative amination, which couples a primary amine, an aldehyde, and an alkyl iodide[6][7][8][9]. Similarly, a general method for tertiary amine synthesis utilizes a visible-light-facilitated carbonyl alkylative amination[10]. Zinc-mediated carbonyl alkylative amination offers a robust alternative for synthesizing α -branched amines[11][12].

Separation of Nonylamine Isomers

The separation of a mixture of nonylamine isomers can be challenging due to their similar physicochemical properties. Chromatographic techniques are often employed.

Protocol for Gas Chromatography (GC) Separation:

- **Column:** A non-polar or medium-polarity capillary column is typically used.
- **Carrier Gas:** Helium or hydrogen is used as the carrier gas at a constant flow rate.
- **Temperature Program:** An initial oven temperature is held for a few minutes, followed by a temperature ramp to a final temperature to ensure the elution of all isomers.
- **Detector:** A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. The retention times will vary depending on the boiling point and polarity of the isomers. Generally, more branched isomers with lower boiling points will elute earlier.

Spectroscopic Characterization

Spectroscopic methods are essential for the identification and structural elucidation of nonylamine isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum of a primary amine will show a characteristic broad singlet for the $-\text{NH}_2$ protons. The chemical shifts of the protons on the carbon adjacent to the nitrogen are typically in the range of 2.5-3.0 ppm. The splitting patterns of the alkyl chain protons provide information about the branching.
- ^{13}C NMR: The carbon atom attached to the amino group will have a characteristic chemical shift in the range of 30-50 ppm. The number of distinct signals in the ^{13}C NMR spectrum can indicate the symmetry of the isomer.

Infrared (IR) Spectroscopy

- Primary Amines ($-\text{NH}_2$): Exhibit two N-H stretching bands in the region of 3300-3500 cm^{-1} .
- Secondary Amines ($-\text{NH}-$): Show a single N-H stretching band in the same region.
- Tertiary Amines (no N-H): Lack N-H stretching bands.
- All isomers will show C-H stretching and bending vibrations.

Mass Spectrometry (MS)

The fragmentation patterns in mass spectrometry are highly dependent on the structure of the isomer. Alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a common fragmentation pathway for amines, leading to the formation of a stable iminium ion. The mass-to-charge ratio (m/z) of this fragment can help determine the position of the amino group and the branching pattern of the alkyl chain.

Biological Activity and Toxicity

The biological activity of amines can be influenced by their isomeric structure. While specific data for many branched nonylamine isomers is limited, general trends and some specific findings have been reported.

Antimicrobial Activity

Some aliphatic amines and their derivatives have been shown to possess antimicrobial properties. The activity is often correlated with the hydrophobicity of the molecule^[13]. The ability of the amine to interact with and disrupt bacterial cell membranes is a likely mechanism

of action. The branching of the alkyl chain can affect the overall hydrophobicity and steric hindrance, thus modulating the antimicrobial efficacy. For instance, studies on other amphiphilic molecules have shown that positional isomerism can regulate antibacterial activity and toxicity[14].

Cytotoxicity

The cytotoxicity of amines is an important consideration for their potential use in drug development. Studies on polyethylenimines have shown that branched structures can exhibit higher cytotoxicity compared to their linear counterparts[15]. This has been attributed to a greater interaction of the branched polymers with subcellular components. While these are polymeric systems, it highlights the potential for branching to influence the interaction of smaller amine molecules with biological systems. Some novel aliphatic amido-quaternary ammonium salts have been synthesized and evaluated for their anticancer effects[16].

Signaling Pathways

Currently, there is a lack of specific information in the searched literature regarding the interaction of branched nonylamine isomers with specific signaling pathways. Further research is needed to elucidate their mechanisms of action at the molecular level.

Visualizations

Experimental Workflow: Synthesis of a Primary Branched Nonylamine via Reductive Amination

Caption: Reductive amination workflow for primary branched nonylamine synthesis.

Logical Relationship: Influence of Branching on Amine Properties

Caption: Impact of increased branching on nonylamine isomer properties.

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